2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a chloroacetyl group, and a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetyl)amino)benzoic acid. This intermediate is then reacted with 2-(diethylamino)ethanol under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Common industrial practices may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the diethylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and 2-(diethylamino)ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The diethylamino group may also interact with cellular receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Procaine: Similar structure but lacks the chloroacetyl group.
Lidocaine: Contains a similar diethylamino group but has different substituents on the aromatic ring.
Benzocaine: Similar benzoate moiety but lacks the diethylamino and chloroacetyl groups.
Uniqueness
2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate is unique due to the presence of both the diethylamino and chloroacetyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H21ClN2O3 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) |
InChI Key |
LWURCDBDWUHOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.